

Preliminary Investigations Using Levomefolate¹³C₅ (Calcium) in Nutritional Research: A Technical Guide

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Compound of Interest		
Compound Name:	Levomefolate-13C5 (calcium)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Levomefolate-¹³C₅ (calcium salt), a stable isotope-labeled form of the active folate metabolite L-5-methyltetrahydrofolate (L-5-MTHF), in nutritional research. The use of ¹³C₅-labeled levomefolate allows for precise tracing and quantification of its absorption, metabolism, and bioavailability in humans, distinguishing it from endogenous folate pools. This guide details the experimental protocols, presents available pharmacokinetic data, and visualizes key metabolic pathways and experimental workflows.

Introduction to Levomefolate-13C5 (Calcium)

Levomefolate calcium is the calcium salt of L-5-methyltetrahydrofolate, the primary biologically active form of folate in the circulation.[1] Unlike folic acid, a synthetic form of folate, levomefolate does not require enzymatic reduction to become metabolically active, making it a more direct and potentially more efficient source of folate for cellular processes.[1] The incorporation of five Carbon-13 atoms ([¹³C₅]) into the glutamate moiety of the levomefolate molecule creates a stable, non-radioactive tracer that can be accurately measured using mass spectrometry. This enables researchers to conduct sophisticated studies on folate pharmacokinetics and metabolism.



Data Presentation: Pharmacokinetics of Oral Levomefolate

The following tables summarize key pharmacokinetic parameters of orally administered levomefolate. It is important to note that while the ideal data would be from studies specifically using the ${}^{13}\text{C}_5$ -labeled calcium salt of levomefolate in humans, such comprehensive data sets are not readily available in the public domain. Therefore, the data presented below is from a study in rats which directly compares the calcium salt of (6S)5-MTHF to a more soluble glucosamine salt and folic acid, and from a human study that evaluated a combined oral contraceptive containing levomefolate calcium. This information provides valuable insights into the expected pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of (6S)5-MTHF Calcium Salt Following Oral Administration in Rats[2]

Parameter	(6S)5-MTHF Calcium Salt	Folic Acid
C _{max} (ng/mL)	486.8 ± 184.1	281.5 ± 135.7
t _{max} (hours)	Similar for both	Similar for both
AUC _{0-8h} (ng/mL·h)	997.6	114.7

Data are presented as mean ± standard deviation. AUC represents the area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of L-5-MTHF Following Single Oral Dose of a Combined Oral Contraceptive Containing 0.451 mg Levomefolate Calcium in Healthy Females (Baseline-Corrected)[3]



Parameter	Value
C _{max} (nmol/L)	53.9 ± 15.4
t _{max} (hours)	0.5 (range: 0.5 – 1.5)
AUC₀-tlast (nmol/L·h)	244 ± 63
t _{1/2} (hours)	4.33 ± 0.55

Data are presented as mean \pm standard deviation, except for t_{max} which is presented as median and range. C_{max} is the maximum plasma concentration, t_{max} is the time to reach C_{max} , AUC is the area under the plasma concentration-time curve, and $t_1/2$ is the elimination half-life.

Experimental Protocols

The following section details a representative experimental protocol for a human bioavailability study using stable isotope-labeled levomefolate, synthesized from methodologies described in the scientific literature.[4][5][6][7]

Protocol: Oral Bioavailability of Levomefolate-¹³C₅ (Calcium) in Healthy Adults

- 1. Study Design: This protocol outlines a randomized, single-dose, crossover study design.[6]
- 2. Subject Recruitment:
- Recruit healthy adult volunteers (e.g., 18-50 years of age).
- Screen participants for inclusion and exclusion criteria, including a physical examination and standard blood tests.
- Exclusion criteria should include pregnancy, lactation, smoking, use of medications or supplements known to interfere with folate metabolism, and gastrointestinal disorders.[8]
- 3. Pre-study Dietary Control:



- For a defined period (e.g., 1-2 weeks) prior to the study, subjects consume a low-folate diet to reduce baseline levels of endogenous folates.[5]
- Alternatively, subjects can be saturated with unlabeled folic acid for a period before the study to standardize folate status.[5][6]

4. Study Intervention:

- Following an overnight fast, subjects receive a single oral dose of Levomefolate-¹³C₅
 (calcium) (e.g., an equimolar dose to 400 μg of folic acid) administered with a standardized amount of water.
- A standardized low-folate meal is provided at a specified time post-dose.
- 5. Sample Collection:
- Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
- Immediately place blood samples on ice and process within one hour by centrifugation to separate plasma.
- Add a stabilizing agent, such as ascorbic acid, to the plasma to prevent folate degradation.
 [9]
- Store plasma samples at -80°C until analysis.
- 6. Sample Preparation for LC-MS/MS Analysis:
- Thaw frozen plasma samples on ice.
- Add an internal standard (e.g., [²H₄]-folic acid or another appropriately labeled folate) to a known volume of plasma.[4][10]
- Perform solid-phase extraction (SPE) to clean up the sample and concentrate the folates. Folate binding protein affinity columns can also be used for purification.[4][10]



- Elute the folates from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

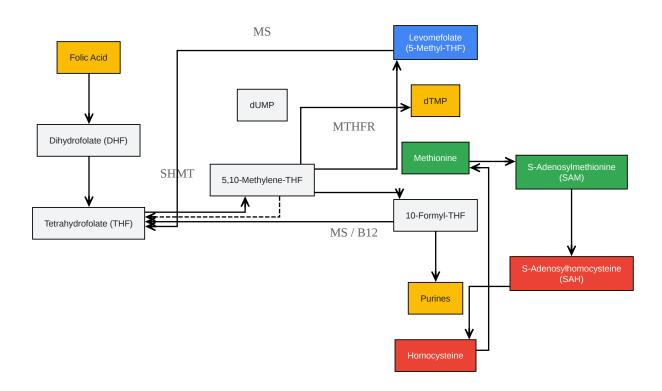
7. LC-MS/MS Analysis:

- Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[11][12]
- Employ a C18 reversed-phase column for chromatographic separation of folate vitamers.
- Use a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., acetic acid or formic acid) and an organic component (e.g., acetonitrile or methanol).[4]
- Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
- Use multiple reaction monitoring (MRM) to detect and quantify the parent and product ions specific for unlabeled L-5-MTHF, ¹³C₅-L-5-MTHF, and the internal standard.
- 8. Data Analysis:
- Construct a calibration curve using standards of known concentrations of ¹³C₅-L-5-MTHF.
- Calculate the concentration of ¹³C₅-L-5-MTHF in each plasma sample.
- Determine pharmacokinetic parameters including C_{max}, t_{max}, and AUC using noncompartmental analysis.

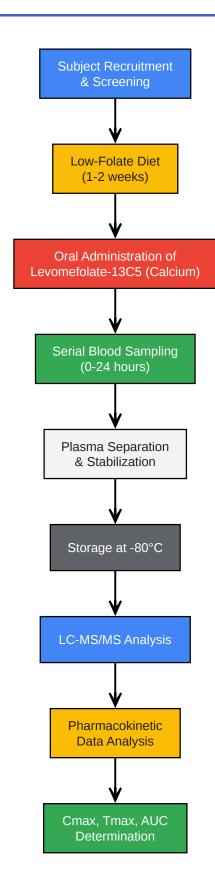
Mandatory Visualizations Signaling and Metabolic Pathways

The primary metabolic pathway involving levomefolate is the one-carbon metabolism cycle, which is crucial for DNA synthesis, methylation reactions, and amino acid metabolism.









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